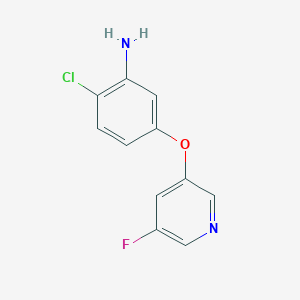![molecular formula C8H8BrN3O B8502315 4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol CAS No. 1032943-42-2](/img/structure/B8502315.png)
4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol is an organic compound that belongs to the class of pyrazolopyridines. These compounds are characterized by a pyrazole ring fused to a pyridine ring. The presence of a bromine atom at the 4-position of the pyrazole ring and an ethanol group at the 1-position of the pyridine ring makes this compound unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis, and Suzuki coupling . The reaction conditions often include the use of trifluoracetic acid as a catalyst and various solvents like toluene and acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like activated manganese dioxide in toluene.
Reduction: Reductive desulfurization using reagents like palladium on carbon (Pd/C) in acetic acid.
Substitution: Suzuki coupling reactions with aryl boronic acids.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene at reflux temperature.
Reduction: Palladium on carbon (Pd/C) in acetic acid.
Substitution: Aryl boronic acids in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation and differentiation, and their inhibition can lead to the suppression of cancer cell growth . The compound binds to the kinase domain, preventing its activation and subsequent signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another pyrazolopyridine derivative with similar structural features.
1H-pyrazolo[3,4-b]pyridine: Known for its medicinal properties and used in various drug discovery programs.
Uniqueness
4-Bromo-1H-pyrazolo[3,4-c]pyridine-1-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ethanol group make it a versatile intermediate for further functionalization and application in diverse scientific fields .
Properties
CAS No. |
1032943-42-2 |
|---|---|
Molecular Formula |
C8H8BrN3O |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-(4-bromopyrazolo[3,4-c]pyridin-1-yl)ethanol |
InChI |
InChI=1S/C8H8BrN3O/c9-7-4-10-5-8-6(7)3-11-12(8)1-2-13/h3-5,13H,1-2H2 |
InChI Key |
ZZQGOGMHTGRRQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)C=NN2CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

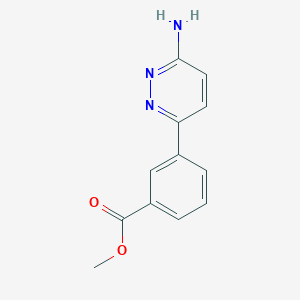
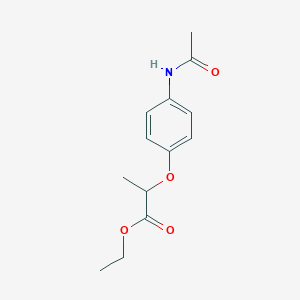
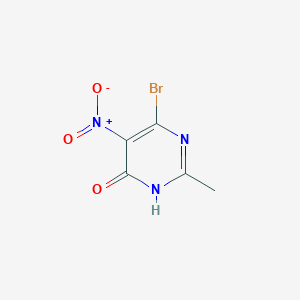
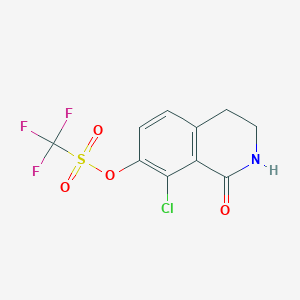
![1-bromo-8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B8502270.png)
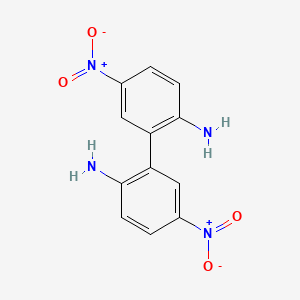
![2-Hydroxy-2-[(1H-indol-3-yl)methyl]-4-(methoxyimino)pentanedioic acid](/img/structure/B8502287.png)
![4-Piperidinecarboxamide,4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-](/img/structure/B8502295.png)
![[2-(4-Chlorophenyl)thiazol-5-yl]methanol](/img/structure/B8502302.png)
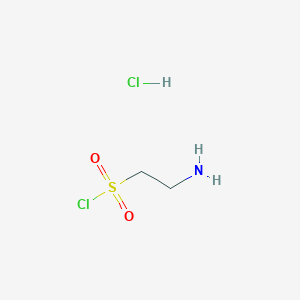
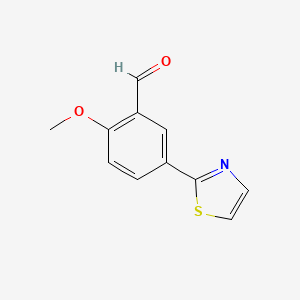
![METHYL3-(BENZYLAMINO)-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOATE](/img/structure/B8502337.png)

